9,15-dimethyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione
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Overview
Description
2,12-Dimethyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including benzothiophene, triazole, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-Dimethyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide typically involves multi-step reactions. The starting materials often include substituted benzothiophene derivatives, which undergo cyclization reactions with triazole and pyrimidine precursors. Key steps in the synthesis may include:
Cyclization Reactions: Formation of the triazole and pyrimidine rings through cyclization reactions.
Substitution Reactions: Introduction of methyl groups and other substituents.
Hydrosulfide Addition: Incorporation of the hydrosulfide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,12-Dimethyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2,12-Dimethyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.
Materials Science: Exploration as a component in advanced materials, such as organic semiconductors.
Biological Studies: Investigation of its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,12-Dimethyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to modulation of signaling pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene structures.
Triazole Derivatives: Compounds containing triazole rings.
Pyrimidine Derivatives: Compounds with pyrimidine moieties.
Uniqueness
2,12-Dimethyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide is unique due to its combination of multiple fused rings and the presence of a hydrosulfide group. This structural complexity contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
861115-22-2 |
---|---|
Molecular Formula |
C14H14N6S2 |
Molecular Weight |
330.4g/mol |
IUPAC Name |
9,15-dimethyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione |
InChI |
InChI=1S/C14H14N6S2/c1-6-3-4-9-8(5-6)10-11-15-7(2)18-20(11)13-16-17-14(21)19(13)12(10)22-9/h6H,3-5H2,1-2H3,(H,17,21) |
InChI Key |
PZMSRZIPGVAATC-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)C3=C(S2)N4C(=S)NN=C4N5C3=NC(=N5)C |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(S2)N4C(=S)NN=C4N5C3=NC(=N5)C |
Origin of Product |
United States |
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